molecular formula C19H32N4O2S B5556332 (4aR*,7aS*)-1-(cyclopropylmethyl)-4-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide

(4aR*,7aS*)-1-(cyclopropylmethyl)-4-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide

Cat. No. B5556332
M. Wt: 380.6 g/mol
InChI Key: ZHOWZFHCAVDSNG-MOPGFXCFSA-N
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Description

(4aR*,7aS*)-1-(cyclopropylmethyl)-4-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide is a useful research compound. Its molecular formula is C19H32N4O2S and its molecular weight is 380.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 380.22459745 g/mol and the complexity rating of the compound is 616. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reactivity

Research into pyrazole and pyrazine derivatives has led to the development of novel synthetic routes and understanding of their reactivity. For example, the study by El‐dean et al. (2018) demonstrates the efficient synthesis of novel furo[3,2-e]pyrazolo[3,4-b]pyrazines, indicating the potential for creating diverse heterocyclic compounds with significant pharmacological activities (El‐dean, Radwan, Zaki, & Abdul‐Malik, 2018). Similarly, the work by Surmont et al. (2011) on the synthesis of 3-amino-4-fluoropyrazoles highlights the value of fluorinated pyrazoles as building blocks in medicinal chemistry (Surmont, Verniest, De Schrijver, Thuring, ten Holte, Deroose, & De Kimpe, 2011).

Biological Applications and Antimicrobial Activity

The exploration of pyrazole and pyrazine derivatives extends to their biological applications, particularly in antimicrobial and anti-inflammatory activities. Kendre et al. (2015) synthesized a new series of pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, evaluating their antibacterial and antifungal activities, as well as selected compounds for their anti-inflammatory activity (Kendre, Landge, & Bhusare, 2015). This suggests the potential for using complex pyrazine derivatives in developing new antimicrobial and anti-inflammatory agents.

Ligand Design and Coordination Chemistry

The design and synthesis of heterocyclic compounds also play a crucial role in the development of ligands for coordination chemistry. Grotjahn et al. (2002) reported the synthesis of pyrazoles with functionalized side chains, demonstrating the versatility of these compounds in forming ligands that can engage in hydrogen bonding, potentially enhancing the specificity and stability of metal complexes (Grotjahn, Van, Combs, Lev, Schneider, Rideout, Meyer, Hernandez, & Mejorado, 2002).

properties

IUPAC Name

(4aR,7aS)-1-(cyclopropylmethyl)-4-[(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)methyl]-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N4O2S/c1-13(2)23-15(4)17(14(3)20-23)10-22-8-7-21(9-16-5-6-16)18-11-26(24,25)12-19(18)22/h13,16,18-19H,5-12H2,1-4H3/t18-,19+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHOWZFHCAVDSNG-MOPGFXCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C)C)CN2CCN(C3C2CS(=O)(=O)C3)CC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1C(C)C)C)CN2CCN([C@H]3[C@@H]2CS(=O)(=O)C3)CC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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